molecular formula C18H11Cl2F2NO2S B2841415 3-[(2,6-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide CAS No. 344269-91-6

3-[(2,6-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide

Cat. No.: B2841415
CAS No.: 344269-91-6
M. Wt: 414.25
InChI Key: KFTXDTPQXUVMLX-UHFFFAOYSA-N
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Description

This compound is a thiophene-2-carboxamide derivative featuring a 2,6-dichlorophenylmethoxy group at the 3-position of the thiophene ring and a 2,4-difluorophenyl substituent on the amide nitrogen. The dichlorophenylmethoxy group contributes steric bulk and electron-withdrawing effects, while the 2,4-difluorophenyl group may enhance metabolic stability and receptor binding .

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F2NO2S/c19-12-2-1-3-13(20)11(12)9-25-16-6-7-26-17(16)18(24)23-15-5-4-10(21)8-14(15)22/h1-8H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTXDTPQXUVMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(SC=C2)C(=O)NC3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2,6-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the carboxamide group, and the attachment of the dichlorophenyl and difluorophenyl groups. One common synthetic route involves the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under conditions that promote the formation of the thiophene ring.

    Introduction of the carboxamide group: This step involves the reaction of the thiophene ring with a suitable amine to form the carboxamide group.

    Attachment of the dichlorophenyl and difluorophenyl groups: This can be done through nucleophilic substitution reactions, where the appropriate halogenated phenyl groups are introduced to the thiophene ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

3-[(2,6-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents can be introduced to the thiophene ring or the phenyl groups.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(2,6-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(2,6-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural analogues, focusing on substituent variations and their implications:

Compound Name Substituent Modifications Key Properties/Applications Reference CAS/Study
3-[(2,6-Dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide 4-Nitrophenyl (electron-deficient) instead of 2,4-difluorophenyl Likely higher reactivity due to nitro group; discontinued commercial availability . CAS 344270-35-5
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl substituent; no dichlorophenylmethoxy group Studied for supramolecular interactions; exhibits weak C–H⋯O/S bonds in crystal packing . Acta Cryst. (2014)
3-[(2,6-Dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)thiophene-2-carboxamide Sulfanyl linker instead of methoxy; benzyl group retained Increased lipophilicity; potential for altered metabolic pathways . CAS 250714-87-5
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Pyridine core instead of thiophene; trifluoromethylphenoxy group Known as diflufenican (herbicide); targets carotenoid biosynthesis in weeds . Pesticide Chemicals Glossary

Key Observations

Fluorine substituents (e.g., 2,4-difluorophenyl) improve metabolic resistance and binding affinity due to their small size and electronegativity, as seen in diflufenican .

Core Heterocycle Impact: Thiophene vs.

Linker Groups :

  • Methoxy vs. Sulfanyl : Replacing the methoxy group with a sulfanyl moiety (CAS 250714-87-5) increases lipophilicity and may alter redox properties, affecting bioavailability .

Biological Activity: Compounds with 2,6-dichlorophenyl groups (e.g., target molecule) are common in agrochemicals, likely due to their resistance to oxidative degradation .

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